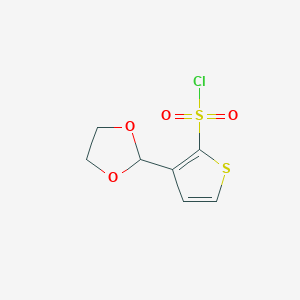

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, highlights the versatility of these agents in sulfonating amines with excellent yields. Dios chloride, for instance, has been employed successfully to sulfonate primary and secondary amines, demonstrating the stability and reactivity of the dioxolan-yl and thiophene-sulfonyl groups under various conditions, including basic and reductive environments (Sakamoto et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds containing the dioxolan-yl group has been elucidated through various spectroscopic techniques. For example, the X-ray diffraction method has been used to study the structure of related compounds, confirming their molecular geometry and providing insight into the steric and electronic influences of the dioxolan-yl and thiophene-sulfonyl moieties on the compound's reactivity and stability (Ramazani et al., 2011).

Chemical Reactions and Properties

The reactivity of thiophene-2-sulfonyl derivatives, closely related to 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride, has been extensively studied. These compounds participate in various reactions, including electrophile-induced cyclization and reactions with amines, hydrazine, and sodium azide. Such studies shed light on the versatile chemical behavior of the thiophene sulfonyl group, which is pivotal in synthesizing heterocyclic products and understanding the reaction mechanisms involved (Cremlyn et al., 1981).

Physical Properties Analysis

The physical properties of related sulfone and sulfoxide compounds offer insights into the characteristics of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride. Such compounds typically exhibit solid or liquid forms at room temperature and are soluble in common organic solvents. These properties are crucial for their application in chemical syntheses and the development of pharmaceuticals and materials (Chauhan et al., 2012).

Chemical Properties Analysis

The chemical properties of 3-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl Chloride and related compounds, such as their stability under various conditions and reactivity towards different reagents, are central to their utility in synthetic chemistry. For instance, the stability of the Dios group under basic and reductive conditions, and its removal by heating in an aqueous solution of trifluoroacetic acid, exemplifies the controlled reactivity essential for chemical transformations and syntheses (Sakamoto et al., 2006).

Aplicaciones Científicas De Investigación

Field: Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Field: Industrial Chemistry and Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Field: Electronics

Safety And Hazards

- Hazard Statements : H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

- Precautionary Statements : P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501.

- Safety Information : Refer to the Material Safety Data Sheet (MSDS) for detailed safety guidelines.

Direcciones Futuras

Research on 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride continues to explore its synthetic applications, reactivity, and potential biological activities. Future directions may involve developing novel synthetic methodologies, investigating its pharmacological properties, and exploring its use in material science.

Please note that this analysis is based on available literature, and further studies may provide additional insights. For specific details, refer to relevant peer-reviewed papers and technical documents1.

Propiedades

IUPAC Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO4S2/c8-14(9,10)7-5(1-4-13-7)6-11-2-3-12-6/h1,4,6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTOURREASJQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(SC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441494 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

CAS RN |

103011-38-7 | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)

![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

![ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)